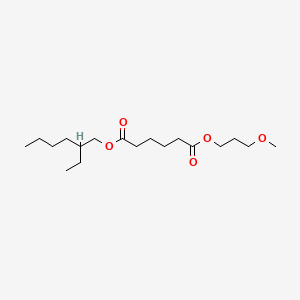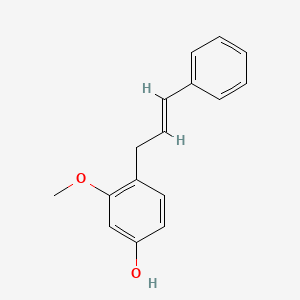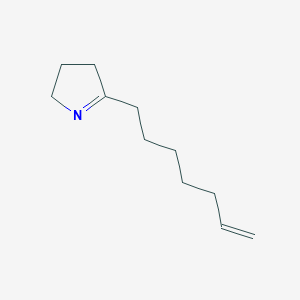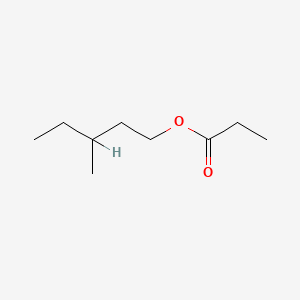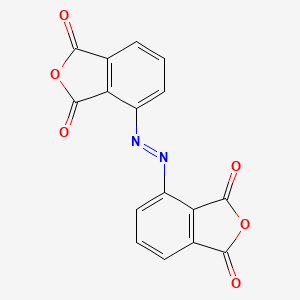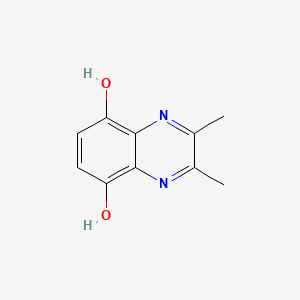
4-(Phenylmethyl)(1,1'-biphenyl)-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylmethyl)(1,1’-biphenyl)-2-ol is an organic compound with the chemical formula C20H18O. It is a white crystalline solid that is soluble in organic solvents such as ethanol and toluene . This compound is part of the biphenyl family, which consists of two connected benzene rings, and it has a hydroxyl group (-OH) attached to one of the rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylmethyl)(1,1’-biphenyl)-2-ol typically involves the reaction of 4-bromobenzyl alcohol with biphenyl-2-boronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures around 80-100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for better control over reaction conditions and yields. The purification process involves recrystallization from suitable solvents to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Phenylmethyl)(1,1’-biphenyl)-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-(Phenylmethyl)(1,1’-biphenyl)-2-one.
Reduction: Formation of 4-(Phenylmethyl)(1,1’-biphenyl).
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(Phenylmethyl)(1,1’-biphenyl)-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 4-(Phenylmethyl)(1,1’-biphenyl)-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler structure with two connected benzene rings, lacking the hydroxyl group.
4-Methylbiphenyl: Similar structure with a methyl group instead of a hydroxyl group.
4-Hydroxybiphenyl: Similar structure with a hydroxyl group but without the phenylmethyl substituent.
Uniqueness
4-(Phenylmethyl)(1,1’-biphenyl)-2-ol is unique due to the presence of both a hydroxyl group and a phenylmethyl substituent. This combination allows for diverse chemical reactivity and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
85959-13-3 |
|---|---|
Formule moléculaire |
C19H16O |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
5-benzyl-2-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-19-14-16(13-15-7-3-1-4-8-15)11-12-18(19)17-9-5-2-6-10-17/h1-12,14,20H,13H2 |
Clé InChI |
YQDDPPZDVUUXOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


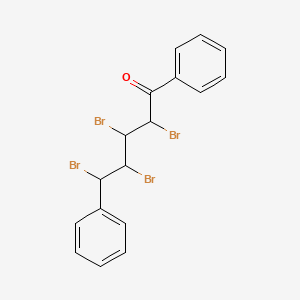
![2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol](/img/structure/B12660764.png)
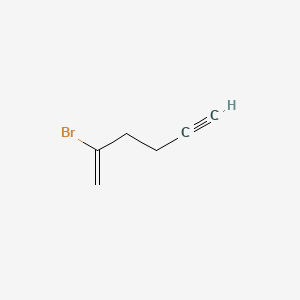
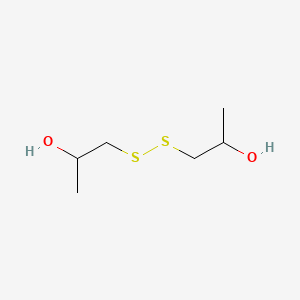
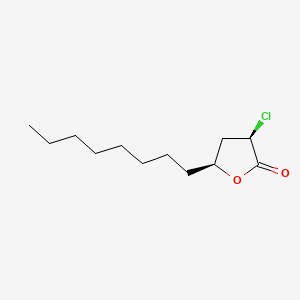
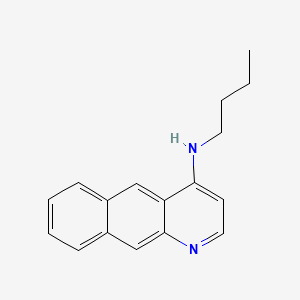
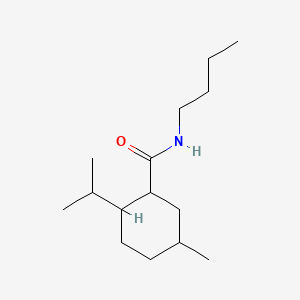
![2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate](/img/structure/B12660810.png)
